![molecular formula C10H13NOS B1401169 3-[4-(Methylsulfanyl)phenoxy]azetidine CAS No. 1341801-42-0](/img/structure/B1401169.png)

3-[4-(Methylsulfanyl)phenoxy]azetidine

Vue d'ensemble

Description

3-[4-(Methylsulfanyl)phenoxy]azetidine is a chemical compound with diverse scientific applications. It has the molecular formula C10H13NOS . The CAS Number is 954220-73-6 .

Synthesis Analysis

Azetidines can be synthesized through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The molecular structure of 3-[4-(Methylsulfanyl)phenoxy]azetidine is represented by the linear formula C10H13O1N1 . The InChI key is IKXZLYWIOATIPO-UHFFFAOYSA-N .Chemical Reactions Analysis

Azetidines, such as 3-[4-(Methylsulfanyl)phenoxy]azetidine, have a ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization by -N–C bond cleavage .Physical And Chemical Properties Analysis

3-[4-(Methylsulfanyl)phenoxy]azetidine is a solid . Its molecular weight is 195.28 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : 3-[4-(Methylsulfanyl)phenoxy]azetidine and related azetidine derivatives have been synthesized using various techniques, including calcium(II)-catalyzed Friedel-Crafts reactions. These techniques produce high yields and allow for the derivation of drug-like compounds through modifications of the azetidine nitrogen and aromatic groups (Denis et al., 2018).

- Ring Transformation : The reactivity of azetidines has been explored for stereoselective synthesis, such as in the transformation of 2-(2-mesyloxyethyl)azetidines to produce various substituted piperidines. This showcases the chemical flexibility and potential of azetidine derivatives in medicinal chemistry (Mollet et al., 2011).

Biomedical and Pharmacological Research

- Antitumor Agents : Research has identified 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 3-[4-(Methylsulfanyl)phenoxy]azetidine, as potent antiproliferative compounds in cancer research. They exhibit significant activity against breast cancer cells and disrupt microtubular structures in cells, showing promise in anticancer drug development (Greene et al., 2016).

- Synthesis of Functionalized Azetidines : Azetidines, like 3-[4-(Methylsulfanyl)phenoxy]azetidine, have been synthesized as versatile substrates for further functionalization, exploring their potential in creating new compounds of biological importance (Ye et al., 2011).

Additional Applications

- Amination Techniques : Techniques like intermolecular sp3-C-H amination have been applied for synthesizing saturated azacycles, demonstrating the broad utility of azetidines in complex organic syntheses (Betz et al., 2019).

- Anticancer Research : Certain azetidine derivatives have shown potential as anticancer agents, particularly in the treatment of acute promyelocytic leukemia. These agents have been shown to induce cell differentiation and apoptosis, which is significant for cancer therapy (Mohammadi et al., 2019).

Safety And Hazards

Orientations Futures

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Therefore, the future directions of 3-[4-(Methylsulfanyl)phenoxy]azetidine could involve its use in the synthesis of new bioactive compounds and natural products.

Propriétés

IUPAC Name |

3-(4-methylsulfanylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-13-10-4-2-8(3-5-10)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIULIJRARTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Methylsulfanyl)phenoxy]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

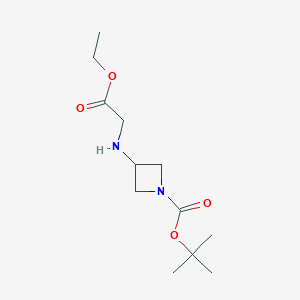

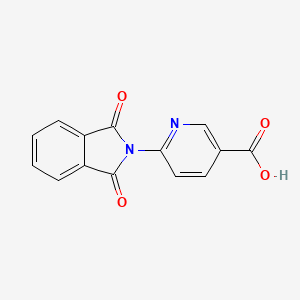

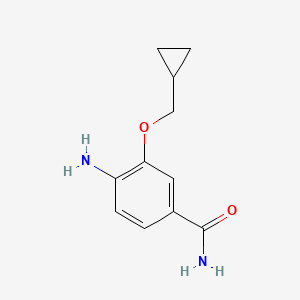

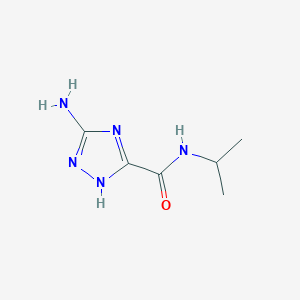

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)

amine](/img/structure/B1401098.png)

![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)

![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)